methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate
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Description
Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C17H16N2O6 and its molecular weight is 344.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
A study by Kranjc et al. (2012) explores the synthesis and crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, highlighting its crystallization as a centrosymmetric hydrogen-bonded dimer. This structure is facilitated by N–H···O interactions involving the amide and carbonyl moiety of the lactone group, with supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Transformations and Biological Activities
Further research into ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates has revealed their strong local anesthetic activity in mice, platelet antiaggregating activity comparable to acetylsalicylic acid, and moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice, demonstrating the compound's versatility in medicinal chemistry applications (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).
Advanced Synthetic Applications
The molecule has been employed as a precursor in the synthesis of heterocyclic systems, offering a pathway to create substituted 3-benzoylamino-2H-pyran-2-ones, a class of compounds with potential for further pharmacological exploration. This synthesis showcases the compound's utility in generating structurally diverse heterocycles, serving as a tool for developing new therapeutic agents (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
Properties
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-methoxyiminoethyl]-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-23-16(21)12-10-13(17(22)25-14(12)8-9-18-24-2)19-15(20)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,20)/b18-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDWOIHSRGSFD-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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